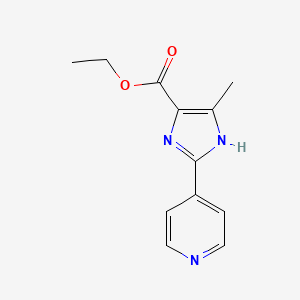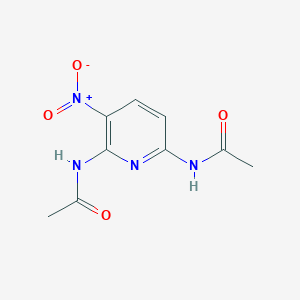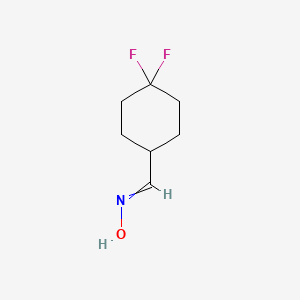
2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine is a chemical compound with the molecular formula C9H13BrN4. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at opposite positions in the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine typically involves the nucleophilic substitution of a bromine atom on a pyrazine ring with a 4-methylpiperazine group. One common method involves the reaction of 2,6-dibromopyrazine with 4-methylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrazine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, with solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typical.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrazine derivative, while coupling reactions could produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the therapeutic context. For example, it could inhibit certain enzymes or interact with neurotransmitter receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine: Similar structure but with the bromine atom at a different position.
2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine: Chlorine instead of bromine.
2-Fluoro-6-(4-methylpiperazin-1-yl)pyrazine: Fluorine instead of bromine.
Uniqueness
2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom can also facilitate further functionalization through various chemical reactions .
Eigenschaften
IUPAC Name |
2-bromo-6-(4-methylpiperazin-1-yl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-7-11-6-8(10)12-9/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWPNYSUXXJCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride](/img/structure/B13689869.png)





![Diethyl (S)-2-[4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzamido]pentanedioate Tosylate](/img/structure/B13689903.png)



![5-[(3,4,5-Trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689937.png)


